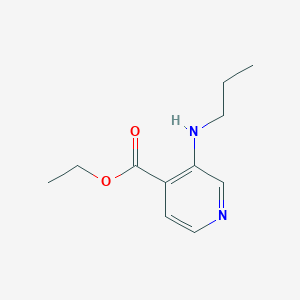

![molecular formula C8H8BrN B128384 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 158331-18-1](/img/structure/B128384.png)

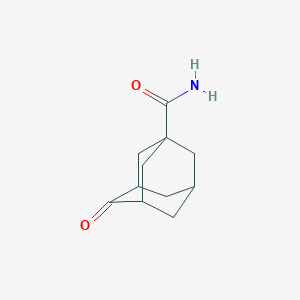

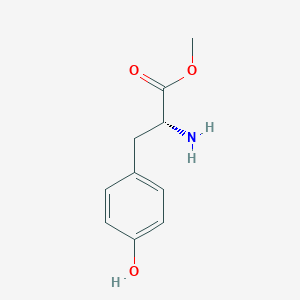

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

Descripción general

Descripción

The compound "3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine" is a brominated heterocyclic molecule that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss this specific compound, they do provide insights into related brominated pyridine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated pyridine derivatives is a topic of interest in several of the provided papers. For instance, a method for synthesizing 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines is described, involving a key iodine-mediated cyclization step . Another paper discusses the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine and 3,5-bis(naphthalen-1-yl)pyridine through carbon-carbon coupling reactions . Additionally, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is reported, with a focus on the molecular geometry in the solid state . These studies highlight the importance of halogenation, cyclization, and coupling reactions in the synthesis of brominated pyridine derivatives.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is crucial for understanding their properties and potential applications. The crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine is investigated using single-crystal X-ray diffraction data, revealing intermolecular hydrogen bonding and π-π interactions . Similarly, the structure elucidation of new 6-bromo-imidazo[4,5-b]pyridine derivatives is performed using NMR spectroscopy and monocrystalline X-ray crystallography, complemented by Hirshfeld surface analysis and DFT calculations .

Chemical Reactions Analysis

The reactivity of brominated pyridine derivatives is explored in several papers. For example, the synthesis of new polyheterocyclic ring systems derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves various reactions with different nucleophiles to construct complex molecular architectures . Another study describes the bromination of bis(pyridin-2-yl) diselenide and the subsequent cycloaddition reaction with cyclopentene, leading to the formation of a selenazolopyridinium cation .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives are closely related to their molecular structure. The combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine provides insights into spectroscopic properties, electronic structure, and nonlinear optical properties using DFT calculations . The study of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine also discusses the crystal packing and density of the compound .

Propiedades

IUPAC Name |

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-7-4-6-2-1-3-8(6)10-5-7/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSQPREWBGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467965 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

CAS RN |

158331-18-1 | |

| Record name | 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

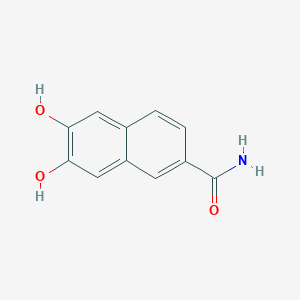

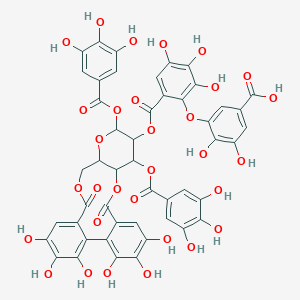

![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)